LB-100

Vue d'ensemble

Description

LB-100 is an experimental cancer therapeutic compound known for its cytotoxic activity against cancer cells in culture and its antitumor activity in animal models . It is a small molecule inhibitor of protein phosphatase 2A (PPP2CA) and protein phosphatase 5 (PPP5C), which are critical enzymes involved in multiple cellular functions . The compound has shown promising results in preclinical and early clinical trials, making it a potential candidate for cancer therapy .

Méthodes De Préparation

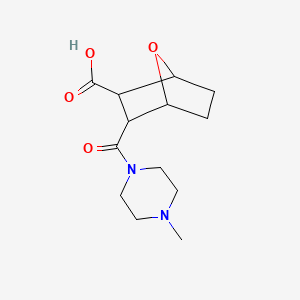

The synthetic routes and reaction conditions for LB-100 are not extensively detailed in publicly available literature. it is known that this compound is synthesized through a series of chemical reactions that involve the formation of its unique 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety . Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the compound.

Analyse Des Réactions Chimiques

LB-100 primarily acts as a catalytic inhibitor of protein phosphatases, specifically targeting PPP2CA and PPP5C . The compound coordinates with the active-site catalytic metals in these enzymes, inhibiting their activity . The major reactions this compound undergoes include:

Inhibition of Phosphatase Activity: This compound binds to the catalytic sites of PPP2CA and PPP5C, preventing the dephosphorylation of their substrates.

Formation of Coordination Complexes: The 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety of this compound forms coordination complexes with metal ions in the active sites of the phosphatases.

Applications De Recherche Scientifique

Hematologic Cancers

LB-100 has shown promising results in treating hematologic malignancies, particularly acute myeloid leukemia (AML) and solid tumors. In preclinical studies, it has been demonstrated to:

- Enhance Chemotherapy Effectiveness : this compound significantly increases the cytotoxic effects of daunorubicin in AML cell lines. For instance, the IC50 values for various leukemia cell lines were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| Kasumi-1 | 4.38 |

| HL-60 | 3.36 |

| THP-1 | 13.46 |

| U937 | 3.44 |

| K562 | 7.00 |

| SKM-1 | 5.35 |

These results indicate that this compound can effectively reduce cell viability and enhance the overall survival rate in xenograft models of AML .

Solid Tumors

This compound's applications extend to various solid tumors, including:

- Glioblastoma : Studies have shown that this compound can enhance the anti-tumor efficacy of PD-1 blockade therapies by activating cytotoxic T cells .

- Colon Cancer : Recent findings suggest that this compound can induce neoantigens in colon cancer cells, making them more recognizable to the immune system . This property is particularly beneficial when combined with immunotherapy approaches.

Combination Therapies

This compound has been shown to work synergistically with other therapeutic agents:

- WEE1 Kinase Inhibitors : The combination of this compound with WEE1 inhibitors has been effective in preclinical models, leading to significant tumor regression .

Case Study 1: Acute Myeloid Leukemia

In a study examining the effects of this compound on acute myeloid leukemia, researchers found that treatment with this compound resulted in a marked increase in apoptosis among treated cells compared to controls. Flow cytometry analysis indicated that apoptosis rates increased from 3.13% to over 65% with higher concentrations of this compound .

Case Study 2: Colon Cancer Immunotherapy

A recent study highlighted how this compound treatment transformed microsatellite stable colon cancer cells into immunogenic tumors by generating neoantigens that enhanced immune recognition. This finding supports ongoing clinical trials combining this compound with checkpoint inhibitors for improved patient outcomes .

Summary of Findings

The research surrounding this compound demonstrates its multifaceted role in cancer treatment:

| Application | Cancer Type | Mechanism/Effect |

|---|---|---|

| Monotherapy | Acute Myeloid Leukemia | Induces apoptosis through PP2A inhibition |

| Chemosensitization | Various Solid Tumors | Enhances effectiveness of standard chemotherapy |

| Immunotherapy Enhancement | Colon Cancer | Generates neoantigens for immune recognition |

| Synergistic Therapy | Glioblastoma | Activates T cells when combined with PD-1 blockade |

Mécanisme D'action

LB-100 exerts its effects by inhibiting the activity of protein phosphatases PPP2CA and PPP5C . By binding to the catalytic sites of these enzymes, this compound prevents the dephosphorylation of their substrates, leading to the accumulation of phosphorylated proteins . This inhibition disrupts various cellular processes, including cell proliferation and DNA repair, rendering cancer cells more susceptible to chemotherapy and immunotherapy . Additionally, this compound promotes the production of neoantigens and cytokines, enhancing the immune response against cancer cells .

Comparaison Avec Des Composés Similaires

LB-100 is unique in its dual inhibition of PPP2CA and PPP5C, which sets it apart from other protein phosphatase inhibitors . Similar compounds include:

Okadaic Acid: A potent inhibitor of protein phosphatases 1 and 2A, but with higher toxicity and less specificity compared to this compound.

Cantharidin: Another inhibitor of protein phosphatases, but with a different mechanism of action and higher toxicity.

Fostriecin: An inhibitor of protein phosphatase 2A, but with limited clinical application due to its instability and toxicity.

This compound’s unique ability to inhibit both PPP2CA and PPP5C, along with its promising safety profile, makes it a valuable candidate for further clinical development .

Propriétés

Numéro CAS |

1632032-53-1 |

|---|---|

Formule moléculaire |

C13H20N2O4 |

Poids moléculaire |

268.31 g/mol |

Nom IUPAC |

(1R,2S,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

InChI |

InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)/t8-,9+,10+,11+/m0/s1 |

Clé InChI |

JUQMLSGOTNKJKI-LNFKQOIKSA-N |

SMILES |

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 |

SMILES isomérique |

CN1CCN(CC1)C(=O)[C@@H]2[C@@H]3CC[C@H]([C@H]2C(=O)O)O3 |

SMILES canonique |

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO and water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

LB-100; LB 100; LB100. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.